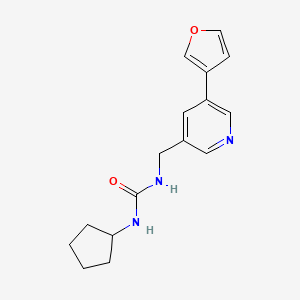

1-Cyclopentyl-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclopentyl group might be introduced through a cyclization reaction, the furan ring might be formed through a furan synthesis method like the Paal-Knorr synthesis, and the pyridine ring might be synthesized using methods like the Chichibabin pyridine synthesis . The urea group could be introduced through a reaction with an isocyanate .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic furan and pyridine rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The furan ring is aromatic and relatively stable, but can be reactive under certain conditions. The pyridine ring is also aromatic and has a nitrogen atom that can act as a base or a nucleophile .Mécanisme D'action

1-Cyclopentyl-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea acts by binding to the ATP-binding site of the HSP90 chaperone complex, thereby inhibiting its function. HSP90 is a chaperone protein that plays a critical role in the folding, stabilization, and activation of many client proteins, including oncogenic proteins. By inhibiting HSP90, this compound disrupts the stability and function of these client proteins, leading to their degradation and inhibition of cancer cell growth.

Biochemical and Physiological Effects

This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by targeting the HSP90 chaperone complex. In inflammation, this compound inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB and MAPK signaling pathways. In neurodegenerative disorders, this compound protects against neuronal cell death by reducing oxidative stress and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

1-Cyclopentyl-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea has several advantages for lab experiments, including its high potency and selectivity for the HSP90 chaperone complex. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations, including its low solubility in water, which can limit its use in certain experiments. It also has potential off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

For the development of 1-Cyclopentyl-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea include the optimization of its pharmacokinetic properties, identification of biomarkers, combination therapy, and exploration of its therapeutic potential in other diseases.

Méthodes De Synthèse

The synthesis of 1-Cyclopentyl-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea involves a series of chemical reactions that start with the condensation of furan-3-carboxaldehyde and 3-aminopyridine to form 5-(furan-3-yl)pyridin-3-amine. The resulting compound is then reacted with cyclopentanone in the presence of a base to form 1-cyclopentyl-5-(furan-3-yl)pyridin-3-ylmethanol. This intermediate is then converted to this compound through a series of reactions involving urea formation and deprotection.

Applications De Recherche Scientifique

1-Cyclopentyl-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting the heat shock protein 90 (HSP90) chaperone complex. Inflammation is also a target of this compound, as it has been shown to inhibit the production of inflammatory cytokines in vitro and in vivo. In neurodegenerative disorders, this compound has been found to protect against neuronal cell death and improve cognitive function in animal models.

Propriétés

IUPAC Name |

1-cyclopentyl-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c20-16(19-15-3-1-2-4-15)18-9-12-7-14(10-17-8-12)13-5-6-21-11-13/h5-8,10-11,15H,1-4,9H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAHKPBSBYARBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2787726.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2787727.png)

![3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid hydrochloride](/img/structure/B2787731.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2787735.png)

![N'-(1,2-Oxazol-3-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2787737.png)

![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-(Dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B2787741.png)